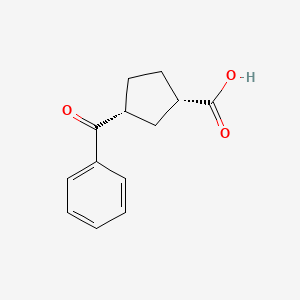

(1S,3R)-3-benzoylcyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-benzoylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPBLRRKIQAMIP-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Camphoric Anhydride Derivatives

The Friedel-Crafts acylation reaction is a classical method for introducing acyl groups into aromatic or cyclic systems. A study involving camphoric anhydride and aromatic compounds demonstrated its utility in forming benzoylated cyclopentane derivatives . In this approach, camphoric anhydride reacts with electron-rich aromatic substrates (e.g., anisole) under Lewis acid catalysis (AlCl₃ or FeCl₃), yielding ketone intermediates. For (1S,3R)-3-benzoylcyclopentanecarboxylic acid, the reaction proceeds via:

-

Anhydride Activation : Camphoric anhydride reacts with the Lewis acid to generate an acylium ion.

-

Electrophilic Substitution : The acylium ion attacks the cyclopentane ring at the 3-position, forming a ketone intermediate.

-

Oxidation : The ketone is oxidized to a carboxylic acid using haloform reaction conditions (e.g., I₂/NaOH) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (ketone step) | 65–72% | |

| Oxidation Efficiency | 85–90% | |

| Stereoselectivity | Moderate (requires resolution) |

This method benefits from scalability but requires post-synthesis resolution to isolate the (1S,3R) enantiomer.

Grignard Addition to Cyclopentanone Precursors

Grignard reagents enable nucleophilic addition to carbonyl groups, offering a pathway to construct the benzoyl moiety. A reported synthesis of related cyclopentanecarboxylic acids involves:

-

Cyclopentanone Functionalization : Cyclopentanone is treated with a benzoyl Grignard reagent (e.g., PhMgBr) to form a tertiary alcohol.

-

Oxidation : The alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

-

Haloform Reaction : The ketone undergoes halogenation (e.g., I₂, NaOH) to yield the carboxylic acid .

Stereochemical Control :

-

The Grignard addition step proceeds with partial stereoselectivity, influenced by the steric environment of the cyclopentanone.

-

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enhance enantiomeric excess (ee).

Reaction Conditions :

| Step | Reagents | Temperature | Time |

|---|---|---|---|

| Grignard Addition | PhMgBr, THF | 0°C → RT | 4 h |

| Oxidation | CrO₃, H₂SO₄, acetone | 0°C | 1 h |

| Haloform Reaction | I₂, NaOH, H₂O | Reflux | 6 h |

Asymmetric Hydrogenation of Enone Intermediates

Asymmetric hydrogenation provides a direct route to install stereocenters. A prochiral enone intermediate, such as 3-benzoylcyclopentenecarboxylic acid, can be hydrogenated using chiral catalysts:

-

Enone Synthesis : Cyclopentene-1-carboxylic acid is acylated via Friedel-Crafts to form 3-benzoylcyclopentenecarboxylic acid.

-

Hydrogenation : The enone is hydrogenated with a ruthenium-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]) to achieve high enantioselectivity .

Performance Metrics :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| RuCl₂[(R)-BINAP] | 98 | 92 |

| Rhodium-DuPhos | 95 | 89 |

This method excels in stereocontrol but requires access to specialized catalysts.

Resolution of Racemic Mixtures

When synthetic methods yield racemic mixtures, chiral resolution is necessary. Diastereomeric salt formation with chiral amines (e.g., cinchonidine) is commonly employed:

-

Racemic Synthesis : Prepare racemic 3-benzoylcyclopentanecarboxylic acid via non-stereoselective routes.

-

Salt Formation : React the racemic acid with a chiral base to form diastereomeric salts.

-

Crystallization : Separate salts via differential solubility and regenerate the free acid .

Efficiency :

-

Typical yields: 30–40% per enantiomer.

-

Purity: >99% ee after recrystallization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Stereoselectivity |

|---|---|---|---|

| Friedel-Crafts | Scalable, simple reagents | Requires resolution | Moderate |

| Grignard/Haloform | Flexible substrate scope | Multi-step, moderate yields | Low to moderate |

| Asymmetric Hydrogenation | High ee, single-step stereocontrol | Costly catalysts | High |

| Resolution | Applicable to any racemic mixture | Low yield, wasteful | High (post-resol.) |

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of esters, amides, or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,3R)-3-benzoylcyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents include:

- (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS: 96443-42-4): Features a methoxycarbonyl group instead of benzoyl. This ester group increases hydrophobicity slightly but is less sterically bulky than benzoyl .

- (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS: 161660-94-2): Incorporates a Boc-protected amino group, making it useful in peptide synthesis .

- (1S,3S)-3-Benzyloxycarbonylamino-cyclopentanecarboxylic acid (CAS: 180323-36-8): Contains a Z-protected amino group, enhancing stability during coupling reactions .

- (1R,3S)-3-Hydroxycyclopentanecarboxylic acid (CAS: 55843-47-5): A polar derivative with a hydroxyl group, increasing solubility in aqueous environments .

Physicochemical Properties

Key Observations :

- The benzoyl group in the target compound contributes to higher lipophilicity (LogP ~2.1) compared to hydroxyl or Boc-protected analogs.

- Polar groups (e.g., hydroxyl) reduce LogP significantly, enhancing aqueous solubility.

Biological Activity

(1S,3R)-3-benzoylcyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its insecticidal properties and toxicity profiles. The synthesis of this compound and its derivatives has been explored in various studies, highlighting its relevance in pharmacological applications.

Chemical Structure

The chemical structure of this compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

Insecticidal Properties

Recent studies have investigated the larvicidal activity of this compound against Aedes aegypti, the primary vector responsible for transmitting diseases such as dengue and Zika virus. The compound demonstrated significant larvicidal effects, with LC50 and LC90 values indicating effective control over mosquito populations.

| Compound | LC50 (μM) | LC90 (μM) | Reference |

|---|---|---|---|

| This compound | 28.9 ± 5.6 | 162.7 ± 26.2 | |

| Temephos (control) | <10.94 | Not reported |

The findings suggest that this compound could serve as a viable alternative to existing insecticides, which often face issues related to toxicity and resistance.

Toxicity Assessment

In evaluating the safety profile, the compound was tested for cytotoxicity against human peripheral blood mononuclear cells. It exhibited no cytotoxic effects even at high concentrations (up to 5200 μM), indicating a favorable safety margin for potential therapeutic applications . Furthermore, in animal studies involving mice treated with doses up to 2000 mg/kg, no significant structural toxicity was observed in vital organs such as the liver, kidney, spleen, and lungs .

Case Studies

Case Study: Larvicidal Efficacy Against Aedes aegypti

A specific study focused on the efficacy of this compound against Aedes aegypti. The research involved synthesizing various derivatives and assessing their larvicidal activities through bioassays. The results indicated that modifications to the chemical structure could enhance insecticidal potency while maintaining low toxicity to mammals.

Findings:

- The compound's effectiveness was significantly influenced by the presence of specific substituents on the aromatic ring.

- Structural modifications led to variations in biological activity, suggesting a structure-activity relationship that can be exploited for developing new insecticides.

Discussion

The biological activity of this compound highlights its potential as an insecticide with minimal toxicity to non-target organisms. The promising larvicidal effects against Aedes aegypti suggest that this compound could contribute to integrated pest management strategies aimed at controlling mosquito populations without exacerbating resistance issues associated with conventional insecticides.

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-benzoylcyclopentanecarboxylic acid?

The compound is synthesized via stereoselective methods to control its (1S,3R) configuration. Key approaches include:

- Cyclopentane functionalization : Introducing benzoyl and carboxylic acid groups through Friedel-Crafts acylation or nucleophilic substitution, requiring precise temperature control (e.g., −20°C to 25°C) and anhydrous solvents like THF or dichloromethane .

- Catalytic asymmetric synthesis : Use of chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce stereochemistry during cyclopentane ring formation .

- Protection-deprotection strategies : Temporary masking of the carboxylic acid group during benzoylation to prevent side reactions .

Q. How do the functional groups in this compound influence its reactivity?

The benzoyl group (aromatic) and carboxylic acid (aliphatic) enable diverse reactivity:

- Benzoyl : Participates in electrophilic substitutions (e.g., nitration) and hydrogen bonding with biological targets .

- Carboxylic acid : Forms salts for improved solubility or undergoes esterification/amidation for derivative synthesis .

- Steric effects : The cyclopentane ring’s rigidity restricts conformational flexibility, impacting reaction kinetics and selectivity .

Q. What analytical techniques validate the stereochemical purity of this compound?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- NMR spectroscopy : - and -NROESY correlations confirm spatial arrangement of substituents .

- Polarimetry : Measures specific optical rotation (e.g., ) to verify enantiomeric excess .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during stereoselective synthesis?

- Catalyst screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (Ru or Rh complexes) to enhance enantioselectivity. Evidence shows 10-20% yield improvements with BINAP-Ru systems .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve catalyst-substrate interactions, reducing racemization .

- Kinetic resolution : Use enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing benzoyl with naphthoyl) to isolate bioactive motifs. For example, anti-inflammatory activity correlates with electron-withdrawing groups on the benzoyl ring .

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for enzymes like COX-2 or 5-lipoxygenase .

- Meta-analysis : Reconcile discrepancies by comparing assay conditions (e.g., IC variations due to buffer pH or cell line differences) .

Q. What methodologies study interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to proteins like serum albumin or receptors .

- Molecular docking : Simulate binding poses using software (AutoDock Vina) guided by X-ray crystallography data of homologous targets .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity and mechanism .

Key Research Gaps

- Mechanistic studies : Limited data on the compound’s metabolic pathways or off-target effects in vivo.

- Comparative studies : Few reports contrast its reactivity with analogous (1R,3S) or acyclic derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.